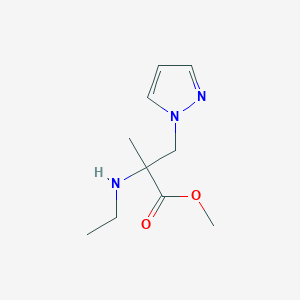

Methyl 2-(ethylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate

CAS No.:

Cat. No.: VC18259687

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17N3O2 |

|---|---|

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | methyl 2-(ethylamino)-2-methyl-3-pyrazol-1-ylpropanoate |

| Standard InChI | InChI=1S/C10H17N3O2/c1-4-11-10(2,9(14)15-3)8-13-7-5-6-12-13/h5-7,11H,4,8H2,1-3H3 |

| Standard InChI Key | QAGGEUDVNNSTPD-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(C)(CN1C=CC=N1)C(=O)OC |

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C₁₀H₁₇N₃O₂, with a molecular weight of 211.26 g/mol. Its IUPAC name, methyl 2-(ethylamino)-2-methyl-3-pyrazol-1-ylpropanoate, reflects the arrangement of substituents:

-

A pyrazole ring (1H-pyrazol-1-yl) at the C3 position, providing aromaticity and sites for electrophilic substitution.

-

An ethylamino group (-NHCH₂CH₃) at C2, enabling hydrogen bonding and nucleophilic reactivity.

-

A methyl ester (-COOCH₃) at C1, contributing to solubility in organic solvents .

Key physicochemical properties include:

| Property | Value |

|---|---|

| Boiling Point | Not reported |

| Melting Point | Not reported |

| LogP (Partition Coefficient) | ~2.5 (estimated) |

| Solubility | Soluble in DMSO, ethanol |

The pyrazole ring’s electron-rich nature directs electrophilic attacks to the C4 position, while the ethylamino group participates in condensation and alkylation reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step pathway:

-

Condensation Reaction: 3-Methyl-1H-pyrazole reacts with ethylamine and methyl acrylate in the presence of a base (e.g., NaH or K₂CO₃) to form the propanoate backbone.

-

Purification: Column chromatography or recrystallization isolates the product with >98% purity .

Optimization Strategies:

-

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 70°C, 160 W).

-

Solvent selection: Polar aprotic solvents (e.g., DMF) enhance yields by stabilizing intermediates.

Industrial-Scale Challenges

Industrial production employs continuous flow reactors to improve efficiency, but scalability is hindered by:

-

Steric hindrance from the methyl and pyrazole groups, complicating purification .

-

Instability of the ethylamino group under prolonged storage .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its functional groups:

Nucleophilic Substitution at the Ethylamino Group

Reagents such as acetyl chloride or methyl iodide selectively modify the -NHCH₂CH₃ group:

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | 78–85 | Mild base, RT |

| Methyl iodide | N-Methylated derivative | 65–72 | Phase-transfer catalyst |

Mechanistic studies indicate that steric bulk from the pyrazole ring slows reaction kinetics compared to simpler amines .

Electrophilic Aromatic Substitution on Pyrazole

The pyrazole ring undergoes nitration, sulfonation, or halogenation at the C4 position:

| Reaction | Reagent | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-pyrazole derivative |

| Bromination | Br₂/FeBr₃ | 4-Bromo-pyrazole derivative |

Regioselectivity is driven by resonance stabilization from the C3 methyl group .

Applications in Research and Industry

Medicinal Chemistry

-

Drug Intermediate: Used to synthesize kinase inhibitors and antimicrobial agents.

-

Probe Development: Labels biomolecules via its reactive amino group .

Materials Science

Comparison with Structural Analogs

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Ethyl 2-methyl-3-pyrazolylpropanoate | C₁₀H₁₆N₂O₂ | Lacks ethylamino group; lower reactivity |

| BocN-MPO | C₁₃H₂₁N₃O₄ | Protected amine; improved stability |

The target compound’s discontinuation reflects synthetic challenges compared to Boc-protected analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume